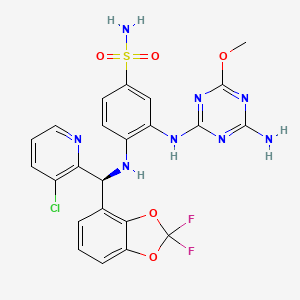

Dot1L-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H19ClF2N8O5S |

|---|---|

Molecular Weight |

593.0 g/mol |

IUPAC Name |

3-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]-4-[[(S)-(3-chloro-2-pyridinyl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]amino]benzenesulfonamide |

InChI |

InChI=1S/C23H19ClF2N8O5S/c1-37-22-33-20(27)32-21(34-22)31-15-10-11(40(28,35)36)7-8-14(15)30-17(18-13(24)5-3-9-29-18)12-4-2-6-16-19(12)39-23(25,26)38-16/h2-10,17,30H,1H3,(H2,28,35,36)(H3,27,31,32,33,34)/t17-/m0/s1 |

InChI Key |

BAQOPDGRUNKWLM-KRWDZBQOSA-N |

Isomeric SMILES |

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Dot1L-IN-5: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key dependency of these leukemias is the aberrant activity of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). MLL fusion proteins, the hallmark of MLLr leukemia, recruit DOT1L to ectopic gene loci, leading to hypermethylation of histone H3 at lysine 79 (H3K79). This epigenetic alteration drives the overexpression of leukemogenic genes, including HOXA9 and MEIS1, which are critical for leukemia initiation and maintenance.

Dot1L-IN-5 is a potent and highly specific inhibitor of DOT1L, with a reported IC50 of 0.17 nM.[1][2] By targeting the catalytic activity of DOT1L, this compound represents a promising therapeutic strategy to reverse the aberrant epigenetic state and suppress the oncogenic gene expression program in MLLr leukemia. This technical guide will provide an in-depth overview of the mechanism of action of DOT1L inhibitors, with a focus on the therapeutic rationale and cellular consequences of targeting DOT1L with potent inhibitors like this compound. While specific experimental data for this compound is limited in publicly available scientific literature, this guide will draw upon the extensive research on other well-characterized DOT1L inhibitors to provide a comprehensive understanding of its expected biological effects and the methodologies used to assess them.

The Role of DOT1L in MLL-Rearranged Leukemia

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression during development.[3] Chromosomal translocations involving the MLL gene result in the formation of fusion proteins where the N-terminus of MLL is fused to one of over 80 different partner proteins.[4] These MLL fusion proteins retain the ability to bind to target genes but lose their intrinsic methyltransferase activity. Instead, they aberrantly recruit a complex of proteins, including the histone methyltransferase DOT1L.[5][6]

DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of H3K79.[6][7] The recruitment of DOT1L by MLL fusion proteins to target genes, such as the HOXA gene cluster and MEIS1, leads to a dramatic increase in H3K79 methylation at these loci.[5][6] This hypermethylation is a key epigenetic driver of MLLr leukemia, as it creates a chromatin environment that is permissive for high levels of transcription of these potent oncogenes.[8] The sustained overexpression of HOXA9 and MEIS1 is essential for the survival and proliferation of MLLr leukemia cells.[4]

Mechanism of Action of this compound

This compound, as a potent DOT1L inhibitor, is designed to competitively inhibit the catalytic activity of the DOT1L enzyme. The primary mechanism of action involves the following key steps:

-

Inhibition of H3K79 Methylation: this compound binds to the active site of DOT1L, preventing it from transferring a methyl group from its cofactor S-adenosylmethionine (SAM) to the lysine 79 residue of histone H3. This leads to a global reduction in H3K79 methylation levels within the cell.

-

Repression of Leukemogenic Gene Expression: The decrease in H3K79 methylation at the promoters and gene bodies of MLL fusion target genes, such as HOXA9 and MEIS1, results in a more condensed chromatin state. This epigenetic modification leads to the transcriptional repression of these critical oncogenes.[4]

-

Induction of Anti-Leukemic Effects: The downregulation of the MLLr gene expression signature triggers a cascade of cellular events that are detrimental to the leukemia cells. These include:

-

Cell Cycle Arrest: MLLr leukemia cells treated with DOT1L inhibitors often exhibit a G0/G1 cell cycle arrest.[5]

-

Apoptosis: Programmed cell death is induced in a subset of MLLr cells following DOT1L inhibition.[5]

-

Differentiation: The leukemic blasts are pushed towards differentiation into more mature myeloid cells.[9]

-

The selective dependency of MLLr leukemia cells on the DOT1L-driven transcriptional program provides a therapeutic window for inhibitors like this compound, with minimal expected toxicity to normal hematopoietic cells.[8]

Quantitative Data

The following tables summarize key quantitative data for this compound and other representative DOT1L inhibitors from the scientific literature.

| Inhibitor | Biochemical IC50 (nM) | Reference |

| This compound | 0.17 | [1][2] |

| EPZ-5676 (Pinometostat) | 0.3 | [10] |

| SYC-522 | 0.5 (Ki) | [10] |

| Cell Line | MLL Fusion | Inhibitor | Cell Proliferation IC50 | Reference |

| MV4;11 | MLL-AF4 | EPZ-5676 | 8.5 nM | [10] |

| MOLM-13 | MLL-AF9 | EPZ-5676 | 3.6 nM | [10] |

| THP-1 | MLL-AF9 | EPZ-5676 | >10,000 nM | [10] |

| MV4;11 | MLL-AF4 | SYC-522 | ~3 µM | [10] |

| MOLM-13 | MLL-AF9 | SYC-522 | ~10 µM | [10] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are representative protocols for key assays used to characterize the mechanism of action of DOT1L inhibitors, based on methodologies described in the literature for similar compounds.

DOT1L Histone Methyltransferase (HMT) Assay (Biochemical)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of DOT1L.

Materials:

-

Recombinant human DOT1L enzyme

-

Recombinant histone H3 protein or nucleosomes as a substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant DOT1L enzyme, and the histone H3 substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Spot the reaction mixture onto a filter paper and wash to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Western Blot for H3K79 Dimethylation (Cellular)

This assay measures the effect of the inhibitor on H3K79 methylation levels within cells.

Materials:

-

MLLr leukemia cell lines (e.g., MV4;11, MOLM-13)

-

This compound or other test compounds

-

Cell lysis buffer

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture MLLr leukemia cells in the presence of varying concentrations of this compound or a vehicle control for a specified time (e.g., 48-72 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against H3K79me2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the relative reduction in H3K79me2 levels.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of leukemia cells.

Materials:

-

MLLr leukemia cell lines

-

Non-MLLr leukemia cell lines (as a control for selectivity)

-

This compound or other test compounds

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)

Protocol:

-

Seed the leukemia cells in a 96-well plate.

-

Add a serial dilution of this compound or a vehicle control to the wells.

-

Incubate the cells for a period of 7-14 days, as the effects of DOT1L inhibitors can be slow to manifest.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or cell count) using a plate reader or microscope.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DOT1L 抑制剂 | MCE [medchemexpress.cn]

- 3. DOT1L - Wikipedia [en.wikipedia.org]

- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potency of Dot1L Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the inhibitory activity of various small molecules targeting Dot1L, a histone methyltransferase implicated in certain cancers. While information on a specific compound designated "Dot1L-IN-5" is not publicly available, this document summarizes the half-maximal inhibitory concentrations (IC50) of several key Dot1L inhibitors, outlines the experimental protocols for their determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of Dot1L Inhibitor Potency

The following table summarizes the reported IC50 values for several well-characterized Dot1L inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of Dot1L by 50% and are crucial for assessing their potency and potential therapeutic efficacy.

| Inhibitor | IC50 (Biochemical Assay) | Cell-Based Assay | Cell Line | Reference |

| EPZ004777 | 400 ± 100 pM | 6.47 µM (Apoptosis) | RS4;11 | [1] |

| 1.72 µM (Apoptosis) | SEM | [2] | ||

| 0.17 µM (Apoptosis) | MV4-11 | [2] | ||

| 0.72 µM (Apoptosis) | MOLM-13 | [2] | ||

| EPZ5676 (Pinometostat) | <0.1 nM | 3 nM (Proliferation) | MV4-11 | [1][3] |

| 5 nM (Proliferation) | HL60 | [1] | ||

| 7 nM (H3K79me2 ELISA) | HeLa | [3] | ||

| 52 nM (HoxA9 RGA) | Molm-13 | [3] | ||

| SGC0946 | Not Specified | Not Specified | Not Specified | [2] |

| Compound 7 | <0.1 nM | 5 nM (Proliferation) | MV4-11 | [3] |

| 3 nM (H3K79me2 ELISA) | HeLa | [3] | ||

| 17 nM (HoxA9 RGA) | Molm-13 | [3] | ||

| SYC-522 | Ki = 0.5 nM | 4.4 µM (Growth Inhibition) | MV4-11 | [4] |

| ~10 µM (Growth Inhibition) | Other MLL-rearranged cells | [4] | ||

| Compound 12 | 1.4 nM | 23 nM (H3K79me2) | Not Specified | [5] |

| 384 nM (HoxA9 promoter) | Not Specified | [5] | ||

| Compound 13 | 0.4 nM | 16 nM (H3K79me2) | Not Specified | [5] |

| 340 nM (HoxA9 promoter) | Not Specified | [5] |

Experimental Protocols

The determination of IC50 values for Dot1L inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.

Biochemical IC50 Determination (Scintillation Proximity Assay - SPA)

This assay directly measures the enzymatic activity of Dot1L by quantifying the transfer of a radiolabeled methyl group.[5]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant Dot1L enzyme, biotinylated nucleosomes as the substrate, and S-adenosyl-L-[3H]-methionine ([3H]-SAM) as the methyl donor.

-

Inhibitor Addition: A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

-

Signal Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated nucleosomes. When a [3H]-methyl group is transferred to the nucleosome, the proximity of the radioisotope to the scintillant in the bead generates a light signal.

-

Measurement: The light signal is measured using a microplate scintillation counter.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve, typically using a four-parameter logistic equation.[6]

Cell-Based IC50 Determination (Cell Proliferation Assay - MTT)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines, particularly those with MLL rearrangements.[7]

-

Cell Culture: Adherent or suspension cancer cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media and conditions.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach (for adherent cells) or stabilize.[9]

-

Inhibitor Treatment: The cells are treated with a range of concentrations of the Dot1L inhibitor. A vehicle control is included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]

Target Engagement Assay (H3K79 Dimethylation ELISA)

This assay confirms that the inhibitor is hitting its intended target within the cell by measuring the levels of a specific histone modification.[3]

-

Cell Treatment: Cells are treated with the Dot1L inhibitor for a defined period.

-

Histone Extraction: Histones are extracted from the cell nuclei.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using an antibody specific for dimethylated H3K79 (H3K79me2).

-

Detection: The amount of H3K79me2 is quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.

-

Analysis: The reduction in H3K79me2 levels in treated cells compared to untreated cells indicates the inhibitor's on-target activity. The IC50 for target engagement can be calculated from a dose-response curve.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes involved in Dot1L function and inhibition.

References

- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

The Genesis of a Potent Epigenetic Modulator: A Technical Guide to the Discovery and Synthesis of Dot1L-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of Dot1L-IN-5, a highly potent and selective inhibitor of the histone methyltransferase DOT1L. Disruptor of telomeric silencing 1-like (DOT1L) is a critical enzyme in epigenetic regulation and has emerged as a key therapeutic target, particularly in the context of mixed-lineage leukemia (MLL)-rearranged cancers. This document details the scientific journey, from initial screening to the chemical synthesis pathway, and presents the quantitative data and experimental methodologies that underpin its development.

Discovery of this compound: A Structure-Guided Approach

This compound, also identified in scientific literature as compound 11, is a potent disruptor of telomeric silencing 1-like protein (DOT1L) inhibitor with an IC50 of 0.17 nM.[1] Its discovery was the culmination of a dedicated medicinal chemistry program aimed at overcoming the pharmacokinetic limitations of earlier adenosine-containing DOT1L inhibitors. The development process was heavily guided by structural biology, leveraging a structure-based fragmentation and linking approach to identify novel, potent, and selective inhibitors that bind to an induced pocket adjacent to the S-adenosylmethionine (SAM) binding site.

The initial high-throughput screening identified a weak inhibitor, which upon co-crystallization with the DOT1L catalytic domain, revealed a novel, induced binding pocket. This crucial insight paved the way for a medicinal chemistry campaign that optimized interactions within this pocket. The optimization of a key fragment, compound 6, particularly by modifying the ortho-position with an aryloxy group, led to the development of compound 11 (this compound).[2] This strategic modification significantly enhanced the inhibitor's potency and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biochemical and cellular activities.

| Compound | IC50 (nM) for DOT1L | Reference |

| Compound 6 | - | [2] |

| This compound (Compound 11) | 0.17 | [1] |

| Compound 13 (an optimized analog) | 0.4 |

| Assay | ED50 (nM) | Cell Line | Reference |

| H3K79me2 ELISA | 2.9 | HeLa | [1] |

| HOXA9 Gene Expression RGA | 30 | Molm-13 | [1] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the construction of a core scaffold, followed by strategic modifications to enhance its inhibitory activity. The pathway outlined below is a representative synthesis based on the optimization of precursor compounds described in the literature.

References

Dot1L-IN-5: A Potent and Selective Chemical Probe for Interrogating DOT1L Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) that plays a critical role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression.[1][2] Unlike most other HMTs, DOT1L does not possess a SET domain and is the sole enzyme responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][3] Aberrant DOT1L activity has been implicated in the pathogenesis of several diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, where the fusion of the MLL gene to various partners leads to the mis-targeting of DOT1L and subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.[1][3][4] This has positioned DOT1L as a compelling therapeutic target.

Dot1L-IN-5 is a highly potent and selective small molecule inhibitor of DOT1L. Its robust activity in both biochemical and cellular assays makes it an invaluable chemical probe for elucidating the diverse functions of DOT1L and for validating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its quantitative biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular efficacy.

| Biochemical Activity | Value | Assay Type |

| IC | 0.17 nM | (Not specified, likely a radiometric or similar enzymatic assay)[5][6] |

| Cellular Activity | Cell Line | Value (ED | Assay Type |

| H3K79 Dimethylation (H3K79me2) Inhibition | HeLa | 2.9 nM | ELISA[6] |

| HOXA9 Gene Expression Inhibition | Molm-13 | 30 nM | Reporter Gene Assay (RGA)[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of DOT1L and the effects of this compound.

Biochemical DOT1L Enzymatic Assay (Radiometric)

This protocol is a standard method for determining the in vitro potency of inhibitors against DOT1L.

Materials:

-

Recombinant human DOT1L enzyme

-

Recombinant nucleosomes (as substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter plates and scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant nucleosomes, and the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant DOT1L enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Start the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 90 minutes).

-

Stop the reaction by spotting the reaction mixture onto filter paper and washing with a suitable buffer (e.g., phosphate-buffered saline) to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC

50value by fitting the data to a dose-response curve.

Cellular Histone H3K79 Methylation Assay (Western Blot)

This protocol allows for the assessment of this compound's ability to inhibit H3K79 methylation within a cellular context.

Materials:

-

HeLa, MV4-11, or other suitable cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere or grow to a suitable confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of H3K79me2.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 Gene Expression

This protocol is used to measure the effect of this compound on the expression of a key downstream target gene of DOT1L in MLL-rearranged leukemia cells.

Materials:

-

Molm-13 or other MLL-rearranged leukemia cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for HOXA9 and a housekeeping gene (e.g., GAPDH or ABL1)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using primers for HOXA9 and the housekeeping gene.

-

The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[7]

-

Calculate the relative expression of HOXA9 using the ΔΔCt method, normalizing to the housekeeping gene expression.

-

Determine the dose-dependent inhibition of HOXA9 expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DOT1L and the general workflows for the experimental protocols described above.

Caption: General mechanism of DOT1L-mediated histone H3K79 methylation and its inhibition by this compound.

Caption: Role of DOT1L in MLL-rearranged leukemia and the inhibitory effect of this compound.

Caption: General experimental workflows for assessing the biochemical and cellular activity of this compound.

Conclusion

This compound is a powerful and specific chemical probe for investigating the biological roles of DOT1L. Its high potency at both the enzymatic and cellular levels allows for the effective modulation of DOT1L activity, enabling researchers to dissect its function in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further our understanding of this unique histone methyltransferase and to explore its potential as a therapeutic target.

References

- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dovepress.com [dovepress.com]

The Role of Dot1L in Regulating H3K79 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification plays a critical role in the regulation of gene transcription, and its dysregulation is a key driver in certain aggressive cancers, most notably Mixed-Lineage Leukemia (MLL)-rearranged leukemias. This technical guide provides an in-depth overview of the role of DOT1L in regulating H3K79 methylation, its implication in disease, and the therapeutic potential of DOT1L inhibitors. We present quantitative data on key inhibitors, detailed experimental protocols for assessing DOT1L activity and H3K79 methylation status, and visualizations of the core signaling pathways and experimental workflows.

Introduction: The Significance of Dot1L and H3K79 Methylation

Post-translational modifications of histones are fundamental to the epigenetic regulation of gene expression. Among these, the methylation of histone H3 at lysine 79 (H3K79) is exclusively catalyzed by the enzyme DOT1L.[1] Unlike most other histone methyltransferases that contain a SET domain, DOT1L possesses a unique catalytic domain, making it a highly specific therapeutic target.[2] H3K79 methylation is predominantly associated with actively transcribed genes.[3] The different methylation states (mono-, di-, and tri-methylation) of H3K79 are thought to have distinct functional roles in transcriptional regulation.[1]

The aberrant activity of DOT1L is a hallmark of MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognoses.[3] In these cancers, chromosomal translocations lead to the fusion of the MLL gene with various partner genes, resulting in the recruitment of DOT1L to ectopic gene loci.[4] This leads to hypermethylation of H3K79 at these sites and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1] Consequently, the development of small molecule inhibitors targeting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy.

The Mechanism of Dot1L-Mediated H3K79 Methylation

DOT1L catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3.[5] This process is distributive, meaning that the enzyme dissociates from the substrate after each methylation event, allowing for the generation of mono-, di-, and tri-methylated H3K79. The activity of DOT1L is intricately linked with active transcription and is influenced by other histone modifications, such as the monoubiquitination of histone H2B at lysine 120 (H2BK120ub).

Interaction with the Transcriptional Machinery

DOT1L is recruited to actively transcribed genes through its interaction with the phosphorylated C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][6] This interaction ensures that H3K79 methylation is deposited within the body of actively transcribed genes, a hallmark of this histone mark.

Role in MLL-Rearranged Leukemia

In the context of MLL-rearranged leukemia, MLL fusion proteins aberrantly recruit DOT1L to the promoter regions of target genes, such as the HOXA gene cluster. This leads to localized H3K79 hypermethylation, creating a chromatin environment that is permissive for sustained high levels of transcription of these oncogenes, thereby driving leukemogenesis.

Therapeutic Inhibition of Dot1L

The critical role of DOT1L in the pathogenesis of MLL-rearranged leukemias has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of DOT1L have been developed, with some progressing to clinical trials. These inhibitors typically act by competing with the SAM cofactor for binding to the catalytic site of DOT1L.

Quantitative Data on Dot1L Inhibitors

The following tables summarize the in vitro and cellular potency of key DOT1L inhibitors.

Table 1: Biochemical Potency of Dot1L Inhibitors

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| This compound (Compound 7) | Dot1L | SPA | < 0.1 nM (IC50) | [7] |

| Dot1L | SPA | 0.002 nM (Ki) | [7] | |

| EPZ-5676 (Pinometostat) | Dot1L | SPA | < 0.1 nM (IC50) | [7] |

| Dot1L | Ki | 80 pM | [8] | |

| EPZ004777 | Dot1L | AlphaLISA | 0.4 nM (IC50) | [9] |

| SYC-522 | Dot1L | Ki | 0.5 nM | [10] |

| Compound 10 | Dot1L | - | - | [11] |

| Compound 11 | Dot1L | - | - | [11] |

| Compound 12 | Dot1L | SPA | 1.4 nM (IC50) | [12] |

| Compound 13 | Dot1L | SPA | 0.4 nM (IC50) | [12] |

Table 2: Cellular Activity of Dot1L Inhibitors

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| This compound (Compound 7) | HeLa | H3K79me2 ELISA | H3K79me2 levels | 3 nM | [7] |

| Molm-13 | HoxA9 Reporter | Gene expression | 17 nM | [7] | |

| MV4-11 | Proliferation | Cell growth | 5 nM | [7] | |

| EPZ-5676 (Pinometostat) | MV4-11 | Proliferation | Cell growth | 3.5 nM (14 days) | [13] |

| MV4-11 | H3K79me2 ELISA | H3K79me2 levels | 3 nM | [14] | |

| HL60 | H3K79me2 ELISA | H3K79me2 levels | 5 nM | [14] | |

| MV4-11 | Gene Expression | HOXA9 mRNA | 67 nM | [13] | |

| MV4-11 | Gene Expression | MEIS1 mRNA | 53 nM | [13] | |

| EPZ004777 | MV4-11 | Proliferation | Cell growth | 0.17 µM | [15] |

| MOLM-13 | Proliferation | Cell growth | 0.72 µM | [15] | |

| SYC-522 | MV4-11 | - | - | 3 µM (for treatment) | [10] |

| Compound 10 | MLL-rearranged cell lines | Proliferation | Cell growth | Varies by cell line | [11] |

| Compound 11 | MLL-rearranged cell lines | Proliferation | Cell growth | Varies by cell line | [11] |

| Compound 12 | HeLa | H3K79me2 ELISA | H3K79me2 levels | 23 nM | [12] |

| Molm-13 | HoxA9 Reporter | Gene expression | 384 nM | [12] | |

| MV4-11 | Proliferation | Cell growth | 85 nM | [12] | |

| Compound 13 | HeLa | H3K79me2 ELISA | H3K79me2 levels | 16 nM | [12] |

| Molm-13 | HoxA9 Reporter | Gene expression | 340 nM | [12] | |

| MV4-11 | Proliferation | Cell growth | 128 nM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the activity of Dot1L and the effects of its inhibitors.

Biochemical Assay for Dot1L Activity (AlphaLISA)

This protocol describes a non-radioactive, homogeneous assay to measure the enzymatic activity of DOT1L.

Materials:

-

Recombinant human DOT1L enzyme

-

Biotinylated histone H3 substrate (or nucleosomes)

-

S-adenosyl-L-methionine (SAM)

-

Dot1L inhibitor (e.g., this compound)

-

AlphaLISA anti-H3K79me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of the Dot1L inhibitor in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add a solution containing DOT1L enzyme and biotinylated H3 substrate to each well.

-

Initiate the enzymatic reaction by adding SAM to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing AlphaLISA Acceptor beads.

-

Incubate in the dark to allow for bead-antibody binding.

-

Add Streptavidin-coated Donor beads to all wells.

-

Incubate again in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

Cellular H3K79me2 ELISA

This assay quantifies the levels of H3K79 dimethylation in cells treated with a Dot1L inhibitor.

Materials:

-

Cell line of interest (e.g., MV4-11)

-

Dot1L inhibitor

-

Cell lysis buffer

-

Histone extraction buffers

-

96-well ELISA plate

-

Coating buffer (e.g., PBS)

-

Primary antibody against H3K79me2

-

Secondary antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of the Dot1L inhibitor for a specified duration (e.g., 72 hours).

-

Harvest the cells and perform histone extraction.

-

Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Incubate with the primary anti-H3K79me2 antibody.

-

Wash the plate.

-

Incubate with the HRP-conjugated secondary antibody.

-

Wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at 450 nm.

Western Blot for Histone Modifications

Western blotting is used to qualitatively assess changes in global levels of H3K79 methylation and other histone marks.[16]

Procedure:

-

Treat cells with the Dot1L inhibitor and extract histones as described for the ELISA.

-

Quantify histone concentration using a protein assay (e.g., Bradford).

-

Separate equal amounts of histone extracts by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for H3K79me2. As a loading control, use an antibody against total Histone H3.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay

This assay measures the effect of Dot1L inhibitors on the growth of cancer cell lines.[17][18][19]

Procedure:

-

Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a low density.

-

Add serial dilutions of the Dot1L inhibitor to the wells.

-

Incubate the cells for an extended period (e.g., 7-14 days), as the anti-proliferative effects of Dot1L inhibitors are often delayed.[13]

-

At the end of the incubation period, add a viability reagent such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

DOT1L is a well-validated therapeutic target for MLL-rearranged leukemias, and its inhibitors have shown significant promise in preclinical and clinical studies. The unique catalytic mechanism of DOT1L provides an opportunity for the development of highly selective inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery.

Future research will likely focus on several key areas:

-

Overcoming Resistance: Investigating mechanisms of resistance to DOT1L inhibitors and developing strategies to overcome them.

-

Combination Therapies: Exploring the synergistic effects of DOT1L inhibitors with other anti-cancer agents.

-

Broader Applications: Evaluating the potential of DOT1L inhibitors in other cancers where DOT1L and H3K79 methylation may play a role.

-

Understanding Downstream Effectors: Further elucidating the precise molecular mechanisms by which H3K79 methylation regulates gene expression and cellular processes.

This technical guide serves as a foundational document for scientists and researchers dedicated to advancing our understanding of DOT1L and its role in health and disease, with the ultimate goal of developing novel and effective therapies for patients.

References

- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace at KOASAS: Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively Transcribing RNA Polymerase II to Regulate Gene Expression [koasas.kaist.ac.kr]

- 4. Structural and functional analysis of the DOT1L–AF10 complex reveals mechanistic insights into MLL-AF10-associated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively Transcribing RNA Polymerase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. esmed.org [esmed.org]

- 9. mdpi.com [mdpi.com]

- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4.7. Cell Proliferation Assay [bio-protocol.org]

- 18. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 19. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Investigating the Epigenetic Effects of Dot1L-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the epigenetic effects of Dot1L-IN-5, a potent and selective inhibitor of the histone H3 lysine 79 (H3K79) methyltransferase, Disruptor of Telomeric Silencing 1-like (DOT1L). DOT1L is the sole enzyme responsible for H3K79 methylation, a histone mark predominantly associated with active transcription.[1][2] Its aberrant activity is a key driver in certain malignancies, particularly MLL-rearranged (MLL-r) leukemias, making it a compelling therapeutic target.[1] This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activities, provides comprehensive protocols for key experimental assays to evaluate its effects, and visualizes the underlying biological pathways and experimental workflows.

Introduction to DOT1L and H3K79 Methylation

The methylation of histone H3 at lysine 79 (H3K79) is a critical epigenetic modification involved in the regulation of gene expression, DNA damage repair, and cell cycle progression.[1] Unlike many other histone modifications that occur on the N-terminal tails, H3K79 is located within the globular domain of histone H3.[3] The enzyme responsible for mono-, di-, and tri-methylation of H3K79 is DOT1L.[2] In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at the promoter regions of leukemogenic genes, such as HOXA9 and MEIS1, leading to their overexpression and driving the disease.[1]

This compound is a small molecule inhibitor designed to specifically target the catalytic activity of DOT1L. By blocking H3K79 methylation, it aims to reverse the aberrant gene expression profiles in cancer cells and thereby exert a therapeutic effect.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound based on biochemical and cellular assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| IC50 | 0.17 nM | The half maximal inhibitory concentration against recombinant DOT1L enzyme.[4][5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value | Description |

| H3K79 Dimethylation | HeLa | ED50 | 2.9 nM | The half maximal effective dose for the inhibition of H3K79 dimethylation.[4][5] |

| Gene Expression | Molm-13 | ED50 | 30 nM | The half maximal effective dose for the inhibition of HOXA9 gene expression.[4][5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Result |

| NOD-SCID mice with MV4-11 tumor xenografts | 75 mg/kg, subcutaneous injection, once daily for 20 days | No significant tumor growth inhibition.[4][5] |

| NOD-SCID mice with MV4-11 tumor xenografts | 75 mg/kg, subcutaneous injection, twice daily for 20 days | 73% tumor growth inhibition.[4][5] |

Signaling Pathways and Experimental Workflows

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

Caption: DOT1L signaling in MLL-rearranged leukemia.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for this compound evaluation.

Logical Relationship of Dot1L Inhibition

Caption: Logical cascade of Dot1L inhibition.

Detailed Experimental Protocols

DOT1L Enzymatic Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available kits for measuring DOT1L activity.

Materials:

-

96-well plate

-

Purified recombinant DOT1L enzyme

-

DOT1L substrate (e.g., histone H3)

-

S-adenosylmethionine (SAM)

-

Primary antibody against methylated H3K79

-

HRP-labeled secondary antibody

-

Chemiluminescent HRP substrate

-

Assay buffer

-

Stop buffer

-

Wash buffer

-

This compound

Procedure:

-

Add assay buffer, DOT1L enzyme, and varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding SAM and the histone H3 substrate.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for the methylation reaction.

-

Stop the reaction by adding a stop buffer.

-

Wash the wells with wash buffer.

-

Add the primary antibody against methylated H3K79 and incubate for 1 hour.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-labeled secondary antibody and incubate for 30 minutes.

-

Wash the wells to remove unbound secondary antibody.

-

Add the chemiluminescent HRP substrate.

-

Measure the chemiluminescence using a plate reader. The signal intensity is proportional to the amount of H3K79 methylation.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Histone H3K79 Dimethylation

This protocol is a general guideline for detecting histone modifications by Western blot.

Materials:

-

Cell lysates from cells treated with this compound

-

SDS-PAGE gels (e.g., 15% Bis-Tris)

-

Transfer apparatus and membranes (e.g., 0.2 µm nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against H3K79me2

-

Primary antibody for a loading control (e.g., total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Imaging system

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL detection reagents and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in H3K79me2 levels upon treatment with this compound.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K79me2

This is a generalized protocol for performing ChIP-seq to map H3K79me2 genome-wide.

Materials:

-

Cells treated with this compound and control cells

-

Formaldehyde for crosslinking

-

Lysis buffers

-

Sonicator

-

Antibody against H3K79me2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Crosslink proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments (200-500 bp) using sonication.

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the sheared chromatin with an antibody against H3K79me2 overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating and treat with RNase A and Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions of the genome enriched for H3K79me2 and compare the profiles of control and this compound-treated cells.

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure the expression of target genes like HOXA9 and MEIS1.

Materials:

-

RNA isolated from cells treated with this compound and control cells

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Isolate total RNA from control and this compound-treated cells.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of the target genes in this compound-treated cells compared to control cells, normalized to the expression of the housekeeping gene, using the ΔΔCt method.

Conclusion

This compound is a highly potent inhibitor of DOT1L with demonstrated activity in both biochemical and cellular assays. Its ability to reduce H3K79 methylation and downregulate the expression of key oncogenes like HOXA9 and MEIS1 translates to significant anti-tumor efficacy in preclinical models of MLL-rearranged leukemia. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the epigenetic and cellular effects of this compound and other DOT1L inhibitors. The continued exploration of this class of epigenetic modulators holds significant promise for the development of novel cancer therapeutics.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. revvity.com [revvity.com]

- 3. Multiplexed chromatin immunoprecipitation sequencing for quantitative study of histone modifications and chromatin factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

Dot1L-IN-5: A Technical Guide to its Impact on Chromatin Structure and Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in regulating gene expression. Unlike most other histone methyltransferases, DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification is predominantly associated with actively transcribed regions of the genome. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L by fusion proteins leads to the hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression programs. Dot1L-IN-5 is a potent and selective small molecule inhibitor of DOT1L that has emerged as a valuable tool for studying the biological functions of DOT1L and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's impact on chromatin structure and gene transcription, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

Quantitative Efficacy of Dot1L Inhibitors

The following table summarizes the in vitro potency of this compound and other notable Dot1L inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate the concentration-dependent effects of these compounds on cell proliferation and target engagement.

| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| This compound | - | Biochemical Assay | 0.17 | [1] |

| HeLa | H3K79me2 ELISA | 2.9 | [1] | |

| Molm-13 | HOXA9 RGA | 30 | [1] | |

| EPZ004777 | MV4-11 | Proliferation | 0.17 (µM) | [2] |

| MOLM-13 | Proliferation | 0.72 (µM) | [2] | |

| RS4;11 | Proliferation | 6.47 (µM) | [2] | |

| SEM | Proliferation | 1.72 (µM) | [2] | |

| EPZ5676 (Pinometostat) | MV4-11 | Proliferation | 3.5 | [1][3] |

| SGC0946 | A431 | Proliferation | 2.6 | [2] |

| MCF10a | Proliferation | 8.8 | [2] | |

| SYC-522 | MV4-11 | Proliferation | - | [4] |

| MOLM13 | Proliferation | - | [4] | |

| Compound 7 | MV4-11 | Proliferation | 5 | [5][6] |

| HeLa | H3K79me2 ELISA | 3 | [5][6] | |

| Molm-13 | HoxA9 RGA | 17 | [5][6] | |

| Compound 10 | MLL-rearranged cell lines | Proliferation | Similar to EPZ5676 | [7] |

| Compound 11 | MLL-rearranged cell lines | Proliferation | Similar to EPZ5676 | [7] |

Impact on Gene Expression

Treatment with Dot1L inhibitors, including this compound, leads to a significant reduction in the expression of key downstream target genes implicated in leukemogenesis, such as HOXA9 and MEIS1. The following table quantifies the observed changes in mRNA levels following inhibitor treatment.

| Inhibitor | Cell Line | Target Gene | Fold Change in Expression | Treatment Duration | Reference |

| SYC-522 | MV4-11 | HOXA9 | >50% decrease | 3-6 days | [4][8] |

| MV4-11 | MEIS1 | >50% decrease | 3-6 days | [4][8] | |

| MOLM13 | HOXA9 | >50% decrease | 3-6 days | [4][8] | |

| MOLM13 | MEIS1 | >50% decrease | 3-6 days | [4][8] | |

| EPZ5676 | MLL-rearranged xenograft | HOXA9 | Reduced | - | [1] |

| MLL-rearranged xenograft | MEIS1 | Reduced | - | [1] | |

| Compound 10 | PDX model | MEIS1 | Significant reduction | - | [7] |

| PDX model | HOXA10 | Significant reduction | - | [7] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol outlines the key steps for performing ChIP-seq to assess the genome-wide changes in H3K79 dimethylation (H3K79me2) following treatment with this compound.

-

Cell Culture and Treatment: Culture the desired cell line (e.g., MV4-11, MOLM-13) under standard conditions. Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 3-9 days)[7]. Include a vehicle-treated control (e.g., DMSO).

-

Chromatin Cross-linking and Sonication: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2. Use a non-specific IgG as a negative control.

-

Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K79me2 enrichment. Compare the enrichment profiles between this compound-treated and control samples to identify differential regions[9][10].

RNA Sequencing (RNA-seq) for Gene Expression Analysis

This protocol details the steps for performing RNA-seq to analyze the transcriptomic changes induced by this compound.

-

Cell Culture and Treatment: Culture cells and treat with this compound and a vehicle control as described for the ChIP-seq protocol.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit. Ensure the RNA is of high quality and integrity.

-

Library Preparation:

-

rRNA Depletion: Remove ribosomal RNA (rRNA) from the total RNA sample.

-

Fragmentation and Priming: Fragment the rRNA-depleted RNA and prime it for cDNA synthesis.

-

First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.

-

A-tailing, Adapter Ligation, and Amplification: Add an 'A' base to the 3' end of the cDNA fragments, ligate sequencing adapters, and amplify the library using PCR.

-

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the reference genome or transcriptome.

-

Quantification: Quantify the expression level of each gene (e.g., as transcripts per million - TPM).

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control[11][12].

-

Mandatory Visualization

Caption: Signaling pathway of DOT1L in MLL-rearranged leukemia and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the impact of this compound.

Conclusion

This compound is a powerful chemical probe for dissecting the role of DOT1L in chromatin biology and gene regulation. Its potent and selective inhibition of DOT1L's methyltransferase activity leads to a reduction in H3K79 methylation, particularly at aberrantly targeted loci in MLL-rearranged leukemias. This, in turn, results in the downregulation of key oncogenes such as HOXA9 and MEIS1, leading to anti-proliferative effects. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other DOT1L inhibitors on chromatin structure and gene transcription, ultimately paving the way for the development of novel epigenetic therapies.

References

- 1. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DOT1L is a barrier to histone acetylation during reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Evolving Landscape of Epigenetic Therapy: A Technical Guide to the Potential of DOT1L Inhibition in Non-MLL Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) has emerged as a compelling therapeutic target in oncology. While its role in MLL-rearranged leukemias is well-established, a growing body of evidence illuminates its critical functions in the pathogenesis of various solid tumors. This technical guide explores the potential of DOT1L inhibition in non-MLL cancers, focusing on the mechanism of action, key signaling pathways, and preclinical evidence. Due to the limited public information on a specific compound named "Dot1L-IN-5," this paper will utilize data from well-characterized, potent, and selective DOT1L inhibitors such as pinometostat (EPZ-5676) and EPZ004777 to illustrate the therapeutic concept. We will delve into the experimental methodologies underpinning these findings and present quantitative data to provide a comprehensive resource for researchers in the field.

Introduction: DOT1L as a Non-Canonical Cancer Target

DOT1L is a unique histone methyltransferase, being the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1][2] This epigenetic mark is predominantly associated with actively transcribed genes.[3] Dysregulation of DOT1L activity and the subsequent aberrant H3K79 methylation patterns have been implicated in the progression of a range of non-MLL malignancies, including breast, prostate, ovarian, lung, and colorectal cancers.[4] Unlike many other histone methyltransferases, DOT1L lacks a SET domain, a structural feature that has facilitated the development of highly selective small molecule inhibitors.[2] These inhibitors, by competitively binding to the S-adenosyl methionine (SAM) pocket of DOT1L, prevent the transfer of a methyl group to H3K79, thereby modulating gene expression.[5]

Mechanism of Action of DOT1L Inhibitors

The primary mechanism of action for DOT1L inhibitors is the catalytic inhibition of the enzyme, leading to a global reduction in H3K79 methylation levels. This epigenetic reprogramming results in the altered expression of a multitude of genes critical for cancer cell proliferation, survival, and differentiation. In non-MLL cancers, DOT1L inhibition has been shown to induce cell cycle arrest, promote apoptosis, and impair cancer stem cell (CSC) self-renewal.[3][6]

dot

References

- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]

- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dot1L-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L-IN-5 is a highly potent and specific small molecule inhibitor of the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L).[1][2] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification associated with actively transcribed genes.[3][4][5] Aberrant DOT1L activity is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling target for therapeutic intervention.[3][6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its biological activity for use in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 592.96 g/mol | [2] |

| IC₅₀ (DOT1L) | 0.17 nM | [1][2] |

| Cellular ED₅₀ (H3K79me2 ELISA, HeLa cells) | 2.9 nM | [1][2] |

| Cellular ED₅₀ (HOXA9 RGA, Molm-13 cells) | 30 nM | [1][2] |

| Solubility in DMSO | 250 mg/mL (421.61 mM) | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for high concentrations)[2]

Protocol:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.93 mg of this compound (Molecular Weight = 592.96 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Ensure Complete Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in an ultrasonic bath for short intervals to ensure complete dissolution, especially for higher concentrations.[2]

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]

Stock Solution Preparation Table (for different masses of this compound): [1][8]

| Desired Concentration | Mass of this compound | Volume of DMSO |

| 1 mM | 1 mg | 1.6865 mL |

| 5 mM | 1 mg | 0.3373 mL |

| 10 mM | 1 mg | 0.1686 mL |

| 1 mM | 5 mg | 8.4323 mL |

| 5 mM | 5 mg | 1.6865 mL |

| 10 mM | 5 mg | 0.8432 mL |

Visualizations

Signaling Pathway of DOT1L Inhibition

Caption: DOT1L methylates H3K79, promoting transcription of oncogenes. This compound inhibits this process.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]

- 7. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for DOT1L Inhibitor Treatment in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DOT1L inhibitors in mouse xenograft models, based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo efficacy studies for this class of epigenetic modulators.

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function as the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2][3][4][5] This epigenetic modification is broadly associated with active gene transcription.[4][5] In certain cancers, particularly in acute leukemias with mixed lineage leukemia (MLL) gene rearrangements, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci.[1][4] This results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving cancer progression.[2][4] Consequently, DOT1L has emerged as a significant therapeutic target, and several small molecule inhibitors have been developed to block its catalytic activity.[2][6]

DOT1L inhibitors, such as EPZ004777, Pinometostat (EPZ5676), and SGC0946, function as S-adenosylmethionine (SAM) competitive inhibitors, preventing the transfer of a methyl group to H3K79.[2][3] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of these inhibitors, leading to tumor regression and prolonged survival.[2][7] These notes summarize the key findings and provide detailed protocols for evaluating DOT1L inhibitors in vivo.

Data Presentation

Table 1: Summary of In Vivo Efficacy of DOT1L Inhibitors in Mouse Xenograft Models

| Compound | Cancer Type (Cell Line/Model) | Dosing Regimen | Administration Route | Study Duration | Key Outcomes | Reference |

| Pinometostat (EPZ5676) | MLL-rearranged Leukemia (MV4-11 xenograft) | 70 mg/kg/day | Continuous intraperitoneal infusion via osmotic pump | 21 days | Tumor regression | [2] |

| EPZ004777 | MLL-rearranged Leukemia (murine MLL xenograft) | 50, 100, and 150 mg/ml | Not specified | 12 days | Reduced cancer cell proliferation, induced apoptosis and cell differentiation | [2] |

| Compound 10 | MLL-rearranged Leukemia (Patient-Derived Xenograft 1 & 2) | 75 mg/kg, twice daily | Oral | 4 weeks | Significant reduction in human CD45+ cells in peripheral blood | [8][9] |

| Compound 11 | MLL-rearranged Leukemia (Patient-Derived Xenograft 1 & 2) | 75 mg/kg, twice daily | Intraperitoneal | 4 weeks | Significant reduction in human CD45+ cells in peripheral blood | [8][9] |

Signaling Pathway and Experimental Workflow

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

Caption: DOT1L is recruited by MLL fusion proteins, leading to H3K79 hypermethylation and oncogene expression.

Experimental Workflow for Mouse Xenograft Study

Caption: Workflow for evaluating a DOT1L inhibitor in a mouse xenograft model.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for MLL-Rearranged Leukemia

Objective: To evaluate the in vivo efficacy of a DOT1L inhibitor on the growth of MLL-rearranged leukemia cells as a subcutaneous tumor in immunocompromised mice.

Materials:

-

MLL-rearranged leukemia cell line (e.g., MV4-11)

-

Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

-

Matrigel

-

Sterile PBS

-

DOT1L inhibitor

-

Vehicle control (formulation dependent, e.g., Kolliphor HS 15)[8]

-

Calipers for tumor measurement

-

Dosing syringes and needles

Procedure:

-

Cell Preparation: Culture MV4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 10 x 10^6 cells per 100 µL. Mix the cell suspension 1:1 with Matrigel on ice.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 200 µL of the cell/Matrigel suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).

-

Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.

-

Drug Administration:

-

For oral administration (based on Compound 10): Administer the DOT1L inhibitor (e.g., 75 mg/kg) or vehicle twice daily via oral gavage.[8][9]

-

For intraperitoneal administration (based on Compound 11): Administer the DOT1L inhibitor (e.g., 75 mg/kg) or vehicle twice daily via intraperitoneal injection.[8][9]

-

For continuous infusion (based on Pinometostat): Surgically implant an osmotic mini-pump for continuous intraperitoneal infusion of the DOT1L inhibitor (e.g., 70 mg/kg/day).[2]

-

-

Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the general health of the animals daily.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).

-

Tissue Collection: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K79me2 levels) and histopathology.

Protocol 2: Patient-Derived Xenograft (PDX) Model for MLL-Rearranged Leukemia

Objective: To assess the efficacy of a DOT1L inhibitor in a more clinically relevant patient-derived xenograft model of MLL-rearranged leukemia.

Materials:

-

Patient-derived MLL-rearranged leukemia cells

-

Highly immunocompromised mice (e.g., NSG mice)

-

DOT1L inhibitor and vehicle

-

Flow cytometry antibodies (e.g., human CD45)

-

Materials for blood collection (e.g., retro-orbital sinus)

Procedure:

-